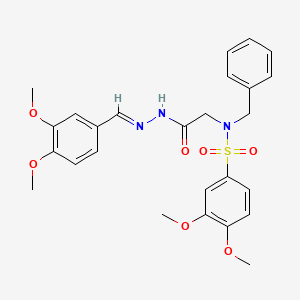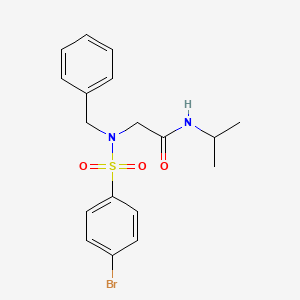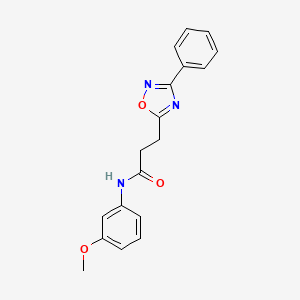![molecular formula C20H17ClN4O B7690792 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690792.png)
4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is a synthetic derivative of quinoline, which is a heterocyclic aromatic compound that has been widely used in medicinal chemistry. The unique chemical structure of 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide makes it a promising candidate for further research in the field of drug discovery and development.
作用机制
The mechanism of action of 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of proteins such as AKT, ERK, and JNK, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of various proteins such as MMP-2 and MMP-9.
实验室实验的优点和局限性
One of the major advantages of using 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various types of cancer cells, making it a promising candidate for further research in the field of cancer therapeutics. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
未来方向
There are several future directions that can be explored in the research of 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One of the most promising directions is the development of analogs of this compound with improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in other fields of research such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a promising compound that has gained significant attention in the scientific community due to its potential use in various fields of research. The synthesis of this compound involves a series of chemical reactions, and it has been extensively studied for its potential use in cancer research. The mechanism of action of this compound involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. Although there are limitations to using this compound in lab experiments, there are several future directions that can be explored in the research of this compound.
合成方法
The synthesis of 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a series of chemical reactions. The starting materials for the synthesis are 4-chlorobenzoyl chloride and 1-propyl-1H-pyrazolo[3,4-b]quinoline-3-amine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained after purification using column chromatography.
科学研究应用
4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been extensively studied for its potential use in various fields of research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
属性
IUPAC Name |
4-chloro-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-2-11-25-19-16(12-14-5-3-4-6-17(14)22-19)18(24-25)23-20(26)13-7-9-15(21)10-8-13/h3-10,12H,2,11H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODOODBHKUEKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N'-[(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7690709.png)

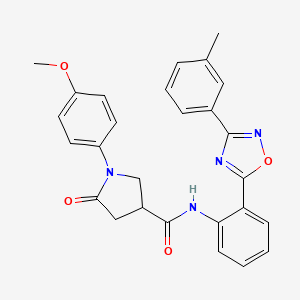
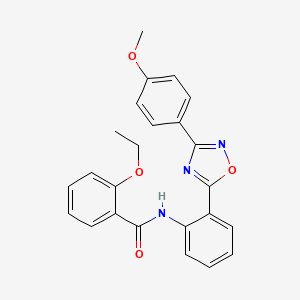

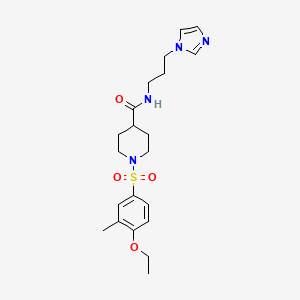
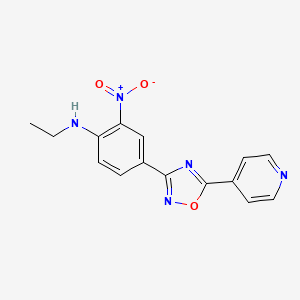
![4-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7690774.png)
